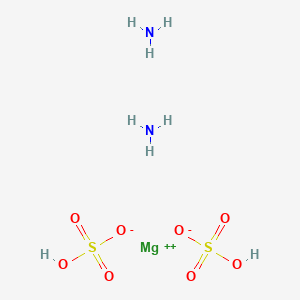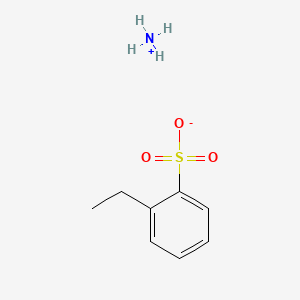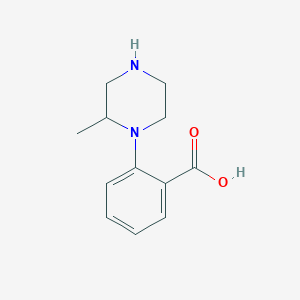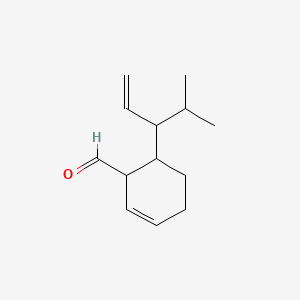
Ammonium magnesium sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium magnesium sulfate, also known as this compound hexahydrate, is a chemical compound with the formula (NH₄)₂Mg(SO₄)₂·6H₂O. It is commonly found in nature as the mineral boussingaultite. This compound is characterized by its white crystalline appearance and high solubility in water. It is primarily used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium magnesium sulfate can be synthesized through the reaction of magnesium sulfate with ammonium sulfate in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting solution is allowed to crystallize to form this compound hexahydrate crystals. The reaction can be represented as follows: [ \text{MgSO₄} + \text{(NH₄)₂SO₄} + 6\text{H₂O} \rightarrow \text{(NH₄)₂Mg(SO₄)₂·6H₂O} ]
Industrial Production Methods
In industrial settings, this compound is often produced as a by-product of the production of other chemicals, such as ammonium sulfate and magnesium sulfate. The process involves the controlled mixing of these two compounds in large reactors, followed by crystallization and purification steps to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium magnesium sulfate undergoes various chemical reactions, including:
Decomposition: Upon heating, this compound decomposes to release ammonia, sulfur dioxide, and water vapor.
Hydrolysis: In aqueous solutions, it can undergo hydrolysis to form magnesium hydroxide and ammonium sulfate.
Precipitation: It can react with other salts to form precipitates, such as magnesium carbonate when reacted with sodium carbonate.
Common Reagents and Conditions
Decomposition: Heating at temperatures above 100°C.
Hydrolysis: Reaction with water at room temperature.
Precipitation: Reaction with sodium carbonate in an aqueous solution.
Major Products Formed
Decomposition: Ammonia, sulfur dioxide, and water vapor.
Hydrolysis: Magnesium hydroxide and ammonium sulfate.
Precipitation: Magnesium carbonate.
Aplicaciones Científicas De Investigación
Ammonium magnesium sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a source of magnesium and ammonium ions.
Biology: Employed in the preparation of culture media for microbial growth and as a nutrient supplement in biological studies.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a component in certain medical treatments.
Industry: Utilized in the production of fertilizers, fire retardants, and other industrial chemicals.
Comparación Con Compuestos Similares
Ammonium magnesium sulfate can be compared with other similar compounds, such as:
Ammonium Sulfate: (NH₄)₂SO₄, primarily used as a fertilizer and in protein purification.
Magnesium Sulfate:
Potassium Magnesium Sulfate: K₂Mg(SO₄)₂, used as a fertilizer and in various industrial applications.
Uniqueness
This compound is unique due to its combination of ammonium and magnesium ions, which provides distinct properties and applications compared to other similar compounds. Its high solubility and ability to release both magnesium and ammonium ions make it particularly valuable in scientific research and industrial processes.
Propiedades
Fórmula molecular |
H8MgN2O8S2 |
|---|---|
Peso molecular |
252.5 g/mol |
Nombre IUPAC |
magnesium;azane;hydrogen sulfate |
InChI |
InChI=1S/Mg.2H3N.2H2O4S/c;;;2*1-5(2,3)4/h;2*1H3;2*(H2,1,2,3,4)/q+2;;;;/p-2 |
Clave InChI |
DCNGHDHEMTUKNP-UHFFFAOYSA-L |
SMILES canónico |
N.N.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride](/img/structure/B13764819.png)

![2-(3,5,7,8,9,12-Hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13764835.png)
![4-[(E)-1H-indol-3-ylmethylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13764842.png)


![Benzothiazolium, 3-methyl-2-[2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-, bromide](/img/structure/B13764868.png)





